

Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Valtrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Valtrate, a principal iridoid compound isolated from the traditional medicinal plant Valeriana jatamansi, has demonstrated significant anti-cancer properties in various preclinical studies.[1] [2] Its therapeutic potential stems from its ability to induce cell cycle arrest and apoptosis in a range of cancer cell lines, including breast, lung, pancreatic, and glioblastoma.[1][3][4][5] This document provides detailed application notes on the effects of Valtrate on the cell cycle and comprehensive protocols for its investigation.

Valtrate's mechanism of action involves the modulation of several key signaling pathways, leading to a halt in cell proliferation and the induction of programmed cell death. Understanding its impact on the cell cycle is crucial for elucidating its anti-neoplastic effects and for the development of potential therapeutic strategies.

Effects of Valtrate on Cell Cycle Progression

Valtrate has been shown to induce cell cycle arrest at different phases depending on the cancer cell type and concentration used. This differential effect highlights the compound's complex interactions with cellular machinery.

Summary of Valtrate's Effect on Cell Cycle in Various Cancer Cell Lines:



Cell Line	Cancer Type	Valtrate Concentration	Cell Cycle Phase Arrest	Reference
MDA-MB-231	Triple-Negative Breast Cancer	Not Specified	G2/M	[1]
MCF-7	Breast Cancer	10 μΜ	G2/M	[2]
MCF-7	Breast Cancer	5 μΜ	G0/G1	[2]
PANC-1	Pancreatic Cancer	Not Specified	G2/M	[5]
TNBC Lines	Triple-Negative Breast Cancer	Not Specified	G2/M	[6]

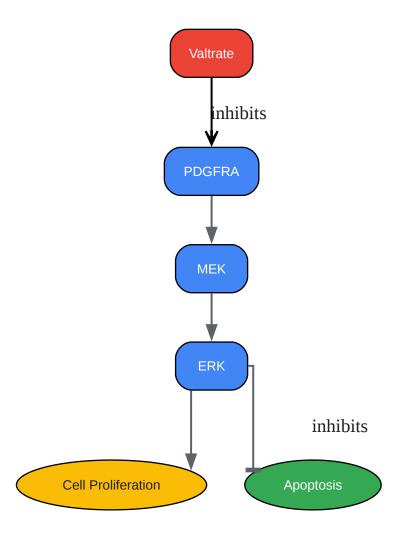
Key Signaling Pathways Modulated by Valtrate

Valtrate exerts its influence on the cell cycle by targeting critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

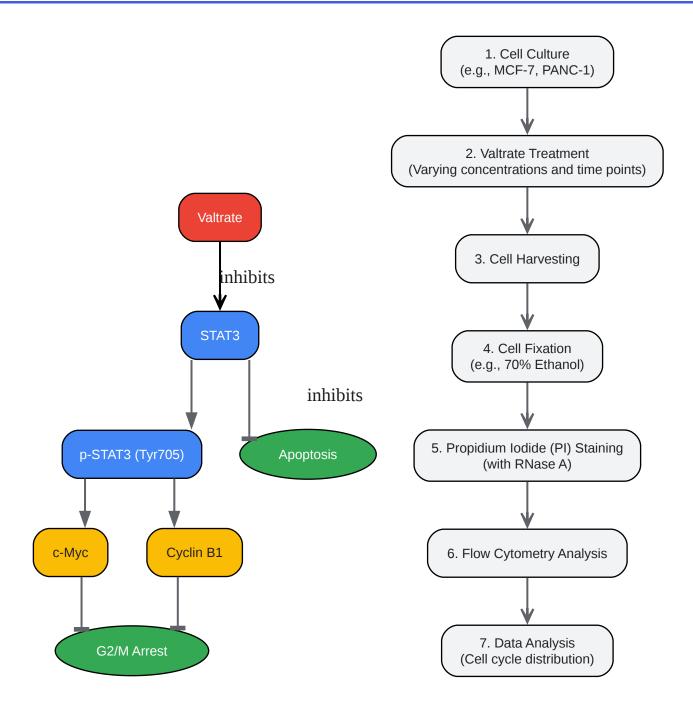
PDGFRA/MEK/ERK Signaling Pathway

In glioblastoma cells, **Valtrate** has been found to inhibit the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway.[4][7] This inhibition leads to reduced cell proliferation and the induction of mitochondrial apoptosis.[4][7]









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